

Application Note: Lipid Extraction from Wet Algae using Liquefied Dimethyl Ether (DME)

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Compound of Interest

Compound Name: Dimethyl ether

Cat. No.: B090551

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Audience: Researchers, scientists, and drug development professionals.

Introduction

Microalgae are a promising source of lipids for biofuels, pharmaceuticals, and nutraceuticals. However, traditional lipid extraction methods are often hampered by the high water content of cultivated algae, necessitating an energy-intensive and costly drying pre-treatment.[1][2] Liquefied **dimethyl ether** (DME) has emerged as a green and efficient solvent for extracting lipids and other valuable compounds directly from wet algal biomass.[3][4] DME is a gas at ambient temperature and pressure but liquefies under mild pressure (approx. 0.59 MPa at 25°C), allowing for extraction without high energy input.[5][6] Its unique properties, including partial miscibility with water and high affinity for organic compounds, enable simultaneous dewatering and lipid extraction, representing a significant process intensification.[6][7][8] This application note provides a comprehensive overview, experimental protocols, and performance data for using liquefied DME for lipid extraction from wet algae.

Principle of the Method

Dimethyl ether (CH_3OCH_3) is a non-toxic, environmentally friendly solvent that can be synthesized from biomass.[5][8] When pressurized into a liquid state, DME acts as a subcritical fluid with a moderately polar nature, allowing it to extract a range of lipids.[4][8] The key to its effectiveness with wet biomass lies in its partial miscibility with water.[9] Liquefied DME can penetrate the aqueous environment of the algal slurry, disrupt cell membranes, and dissolve lipids and water.[9]

The process involves passing liquefied DME through a column packed with wet algal paste. As the DME flows through, it extracts both lipids and water from the biomass. After extraction, the pressure is released, causing the DME to vaporize from the extract mixture due to its low boiling point (-24.8°C).[5][9] The evaporated DME gas can be recovered and re-liquefied for reuse. The remaining extract spontaneously separates into an aqueous phase and a lipid-rich organic phase, which can be easily collected.[10] This method avoids the high energy costs associated with drying the biomass before extraction.[11]

Experimental Protocols

This section details a general protocol for the batch extraction of lipids from wet algae using liquefied DME. Parameters may need to be optimized depending on the algal species and specific experimental goals.

3.1. Materials and Reagents

- Wet algal biomass (e.g., centrifuged paste of *Nannochloropsis* sp., *Dunaliella salina*, or *Chlorella sorokiniana*).
- Liquefied **Dimethyl Ether** (DME, ≥99.9% purity).
- Pressurized gas cylinder for DME.
- Nitrogen gas (for purging).
- Collection vials.
- Optional: Co-solvent/entrainer such as an ethanol/acetone mixture.[7]

3.2. Equipment Setup

- A high-pressure extraction vessel or column capable of withstanding at least 1-2 MPa.
- A high-pressure pump (e.g., HPLC pump) to deliver liquefied DME.
- A back-pressure regulator to maintain the system pressure.
- A flow meter to monitor the DME flow rate.

- A collection vessel where depressurization occurs.
- A cooling system for the DME cylinder to ensure it remains in a liquid state before pumping.
- Appropriate safety equipment for working with a flammable gas under pressure (fume hood, gas detectors, grounding).

3.3. Extraction Procedure

- Biomass Preparation: Harvest algal culture and dewater to a paste-like consistency (e.g., 75-95% moisture content) via centrifugation or flocculation.[\[9\]](#)[\[11\]](#)
- Loading the Extractor: Accurately weigh and load the wet algal biomass into the extraction vessel.
- System Purge: Purge the entire system with nitrogen gas to remove any air and oxygen to prevent the formation of a flammable mixture.
- Pressurization: Pressurize the system with DME gas to the target pressure (e.g., 0.6-1.0 MPa) to ensure the DME remains liquid throughout the extraction process at room temperature.[\[6\]](#)[\[7\]](#)
- DME Flow: Begin pumping liquefied DME through the extraction vessel at a controlled flow rate (e.g., 10 mL/min).[\[9\]](#)
- Extraction: Continue the flow of DME for a predetermined time (e.g., 30-90 minutes) or until the solvent exiting the vessel becomes colorless.[\[7\]](#)[\[12\]](#) Optimal conditions found in one study included an extraction time of 30 minutes with a DME-to-microalgae ratio of 4.2 mL per 1 mL of microalgae slurry.[\[6\]](#)[\[7\]](#)
- Depressurization and Collection: Pass the DME-lipid-water mixture through the back-pressure regulator into a collection vessel at atmospheric pressure. The DME will rapidly evaporate.
- Phase Separation: The remaining liquid in the collection vessel will separate into an upper lipid layer and a lower aqueous layer.

- **Lipid Recovery:** Carefully collect the lipid phase. Residual solvent can be removed under a stream of nitrogen.
- **Analysis:** Determine the lipid yield gravimetrically and analyze the lipid profile using techniques like Gas Chromatography (GC) after transesterification to Fatty Acid Methyl Esters (FAMES).

Data and Results

The efficiency of DME extraction has been compared with conventional methods across various algal species. The following tables summarize key quantitative findings from the literature.

Table 1: Comparison of Lipid Yields from Different Extraction Methods

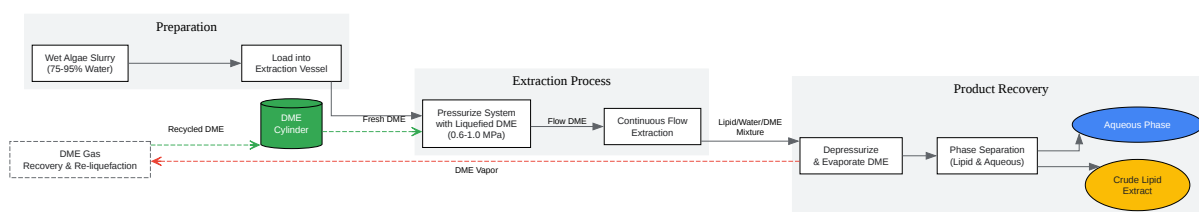
Microalgal Species	DME Extraction Yield (% dry wt)	Bligh & Dyer Yield (% dry wt)	Soxhlet (Hexane) Yield (% dry wt)	Reference(s)
Dunaliella salina (wet)	29.2 ± 4.8	20.1 ± 1.0	Not Reported	[2][13]
Euglena gracilis (wet)	32.5	Not Reported	31.8	[10]
Thickened Microalgae (wet)	15.2	50.2 (wet), 57.7 (dry)	14.5	[7]
Phaeodactylum tricornutum (dry, cryo-milled)	5.6	~11.2 (Chloroform/Methanol)	Not Reported	[14]
Natural Blue-Green Algae (91% moisture)	40.1	~40.2	Not Reported	[9]

Table 2: Optimal Parameters for DME Extraction from Thickened Microalgae

Parameter	Optimal Value	Observation	Reference(s)
Extraction Time	30 minutes	No significant yield increase beyond this time.	[6][7]
DME Dosage	4.2 mL / mL microalgae	Higher dosages did not improve FAME proportions.	[6][7]
Entrainer (Ethanol:Acetone)	8% dosage at 1:2 ratio	Significantly improved lipid yield.	[6][7]

Visualized Workflow and Logic

The following diagrams illustrate the experimental workflow for lipid extraction using liquefied DME.



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Caption: Experimental workflow for lipid extraction from wet algae using liquefied DME.

Safety Precautions

- **Flammability:** **Dimethyl ether** is highly flammable. The extraction system must be housed in a well-ventilated area or fume hood, away from ignition sources. The explosive range of DME in air is 3.4-27 vol%.[9]
- **Pressure:** The system operates under pressure. All components must be pressure-rated for the intended operating conditions. Regular leak checks are essential.

- **Asphyxiation Risk:** DME is denser than air and can displace oxygen in enclosed spaces. Ensure adequate ventilation and use gas monitoring equipment.
- **Material Compatibility:** Ensure all wetted parts of the system (seals, tubing) are compatible with DME to prevent degradation and leaks.

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